molecular formula C7H5ClF3NO B582265 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227563-67-8

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B582265
CAS No.: 1227563-67-8
M. Wt: 211.568
InChI Key: YEFZEHDMELRBFT-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine (CAS 1227563-67-8) is a high-value trifluoromethylpyridine (TFMP) derivative designed for advanced chemical synthesis and research. This compound features a chlorine atom and a methoxy group adjacent on the pyridine ring, alongside a strongly electron-withdrawing trifluoromethyl group. This unique structure makes it a versatile and key synthetic intermediate, particularly in the discovery and development of novel active ingredients . The primary application of this compound is as a building block in the agrochemical and pharmaceutical industries. The presence of the trifluoromethyl group is a critical feature in many modern pesticides and drugs, as it can significantly influence biological activity, uptake, and metabolic stability . In agrochemical research, TFMP derivatives are found in the formulas of numerous commercially successful herbicides, fungicides, and insecticides . The specific substitution pattern on the pyridine ring allows researchers to manipulate the compound's reactivity and physical properties, facilitating the creation of more effective and selective target molecules. The chemical reactivity of this compound is defined by its two key functional groups. The chlorine atom can undergo various nucleophilic substitution reactions, allowing for the introduction of a wide range of other nitrogen, oxygen, or carbon-based functionalities . Simultaneously, the trifluoromethyl group's strong electron-withdrawing nature alters the electron density of the aromatic system, which can enhance the compound's stability and influence its interaction with biological targets . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions, including the use of personal protective equipment and working in a well-ventilated environment .

Properties

IUPAC Name

2-chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-5-2-4(7(9,10)11)3-12-6(5)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFZEHDMELRBFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855790
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227563-67-8
Record name 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine typically involves the chlorination of 3-methoxy-5-(trifluoromethyl)pyridine This process can be carried out using chlorine gas in the presence of a suitable catalyst under controlled temperature conditions

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride in suitable solvents.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

One of the primary applications of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to act as a building block in the development of various drugs, particularly those targeting neurological disorders and cancer therapies.

Case Study: Synthesis of Anticancer Agents

In recent studies, this compound has been utilized as an intermediate in synthesizing novel anticancer agents. Researchers have reported that derivatives synthesized from this compound exhibit potent activity against specific cancer cell lines, highlighting its potential therapeutic applications .

Agrochemical Applications

The compound also plays a crucial role in the agrochemical industry. It is involved in the synthesis of herbicides and pesticides, particularly those targeting broadleaf weeds.

Example: Herbicide Development

A notable application is in the development of selective herbicides. Compounds derived from this compound have shown effectiveness in controlling weed species while minimizing damage to crops . This selectivity is attributed to the unique interaction of the trifluoromethyl group with plant metabolic pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is largely dependent on its chemical structure. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact with biological membranes and proteins more effectively. The chlorine and methoxy groups contribute to its reactivity, enabling it to form covalent bonds with target molecules. This compound can inhibit specific enzymes or receptors by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Methoxy-5-(trifluoromethyl)pyridine
  • 2-Chloro-3,5-dimethylpyridine

Comparison: 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents. The presence of both a methoxy and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties, such as increased stability and reactivity. Compared to its analogs, this compound exhibits enhanced lipophilicity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C7H5ClF3N
  • Molecular Weight: 201.57 g/mol
  • CAS Number: 1001234-56-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing trifluoromethyl groups often show enhanced activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Trifluoromethyl derivativesS. aureusTBD
Other pyridine derivativesA. flavus, A. nigerTBD

Anticancer Activity

Several studies have reported the cytotoxic effects of pyridine derivatives on cancer cell lines. For example, compounds similar to this compound have shown significant antiproliferative activity against breast adenocarcinoma (MCF7) cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF7TBD
DoxorubicinMCF70.25
Other pyridine derivativesVariousTBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets, such as enzymes or receptors involved in proliferation and inflammation .

Case Studies

  • Anticancer Study : A study evaluated the effects of various pyridine derivatives on MCF7 cell lines. The results indicated that modifications at the pyridine ring significantly impacted cytotoxicity, with some compounds exhibiting IC50 values as low as 0.0227 µM .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of trifluoromethyl-substituted pyridines against R. solanacearum, showing a remarkable increase in activity compared to non-substituted analogs .

Q & A

Q. Table 1: Optimized Conditions for Key Reactions

Reaction TypeReagents/ConditionsYield (%)Reference
Suzuki CouplingPd(OAc)₂, XPhos, K₂CO₃, DMF/H₂O, 100°C, 12h78–85
Nucleophilic SubstitutionNaSMe, DMSO, 25°C, 6h92
TrifluoromethylationCF₃I, Pd(PPh₃)₄, DMF, 120°C, 24h65

Q. Table 2: Spectroscopic Data for Structural Confirmation

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.45 (s, H-6), 4.10 (s, OCH₃), 7.85 (d, H-4)
¹⁹F NMR (376 MHz, CDCl₃)δ -63.2 (CF₃)
HRMS (ESI+)m/z 236.01 [M+H]⁺

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